molecular formula C8H8N2O4 B8660865 2-(1,3-Dioxolan-2-yl)-3-nitropyridine

2-(1,3-Dioxolan-2-yl)-3-nitropyridine

Cat. No.: B8660865
M. Wt: 196.16 g/mol
InChI Key: SEZFBAXDBCYIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxolan-2-yl)-3-nitropyridine is a valuable chemical intermediate in organic synthesis and pharmaceutical research. The compound features a pyridine ring system bearing both a nitro group, which serves as a versatile handle for further functionalization, and a 1,3-dioxolane group, which is commonly employed as a protecting group for aldehydes or ketones. This structure is a key precursor in the synthesis of active pharmaceutical ingredients and other complex molecules. For instance, derivatives of 2-(1,3-dioxolan-2-yl)pyridine are pivotal intermediates in the synthesis of potent thiosemicarbazone-based inhibitors of ribonucleotide reductase, a target for cancer therapy, as demonstrated in the development of antileukemic agents . The nitro group on the pyridine ring can be readily reduced to an amino group, enabling the construction of diverse molecular libraries for drug discovery and biological screening . The presence of the 1,3-dioxolane protecting group enhances the compound's stability and alters its solubility profile, making it more suitable for various synthetic transformations. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other personal use. Researchers should consult relevant Safety Data Sheets (SDS) and handle the material according to established laboratory safety protocols.

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-3-nitropyridine

InChI

InChI=1S/C8H8N2O4/c11-10(12)6-2-1-3-9-7(6)8-13-4-5-14-8/h1-3,8H,4-5H2

InChI Key

SEZFBAXDBCYIIS-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine:

(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid

  • Molecular Formula: C₆H₈BNO₃
  • Molecular Weight: Not explicitly stated, but estimated at ~153 g/mol.
  • Key Features : A dihydropyridine derivative with a boronic acid group at the 3-position and a methyl group at the 1-position.
  • Applications : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation. The dihydropyridine core may also act as a redox-active scaffold in drug design .
  • Safety/Commercial Data : Available under product number CDS021416, with safety data sheets (SDS) indicating standard handling protocols for boronic acids .

5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide

  • Molecular Formula : C₂₄H₂₇N₅O₂S
  • Molecular Weight: Not provided, but estimated at ~473 g/mol.
  • Key Features: A highly substituted dihydropyridine with cyano, mercapto, and carboxamide groups.
  • Applications : Such polyfunctionalized dihydropyridines are often explored as enzyme inhibitors (e.g., calcium channel blockers) or fluorescent probes due to their conjugated π-systems .
  • Commercial Data : Marketed by AldrichCPR (product R434205), suggesting niche research applications .

4-(1,3-Dioxolan-2-yl)piperidine

  • CAS : 202062-80-4
  • Molecular Formula: C₈H₁₅NO₂
  • Molecular Weight : 157.21 g/mol
  • Key Features : A piperidine ring fused with a dioxolane group. Unlike the pyridine-based compound, this saturated ring lacks aromaticity.
  • Applications : Piperidine derivatives are common in pharmaceuticals (e.g., alkaloid synthesis). The dioxolane group may enhance solubility or act as a protecting group for ketones .

Structural and Functional Analysis

Substituent Effects

Compound Aromatic Core Key Substituents Reactivity/Applications
2-(1,3-Dioxolan-2-yl)-4-Me-5-NO₂-Pyridine Pyridine Dioxolane, methyl, nitro Electrophilic substitution; intermediates in drug synthesis
(1-Me-2-oxo-DHP-3-yl)B(OH)₂ Dihydropyridine Boronic acid, methyl, ketone Cross-coupling reactions; medicinal chemistry
4-(Dioxolan-2-yl)piperidine Piperidine Dioxolane Solubility enhancement; alkaloid precursors

Preparation Methods

Reaction Pathway

This method involves synthesizing 3-nitro-2-pyridinecarbaldehyde followed by acetalization with ethylene glycol.

Step 1: Synthesis of 3-Nitro-2-pyridinecarbaldehyde

  • Nitration of 2-pyridinecarbaldehyde : Direct nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C yields 3-nitro-2-pyridinecarbaldehyde. The electron-withdrawing aldehyde group directs nitration to position 3.

  • Alternative route : Oxidation of 3-nitro-2-methylpyridine using selenium dioxide (SeO₂) in dioxane/water (1:1) at 80°C for 6 hours.

Step 2: Acetal Formation

  • Conditions : 3-Nitro-2-pyridinecarbaldehyde is refluxed with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (TsOH) in toluene, with azeotropic removal of water.

  • Yield : 85–92%.

Key Data

StepReagents/ConditionsYieldReference
1HNO₃/H₂SO₄, 0–5°C70%
1SeO₂, dioxane/H₂O78%
2Ethylene glycol, TsOH88%

Nitration of 2-(1,3-Dioxolan-2-yl)pyridine

Reaction Pathway

Here, the dioxolane group is introduced first, followed by nitration at position 3.

Step 1: Synthesis of 2-(1,3-Dioxolan-2-yl)pyridine

  • Starting material : 2-pyridinecarbaldehyde is protected as a dioxolane using ethylene glycol and TsOH in refluxing toluene.

  • Yield : 90–95%.

Step 2: Nitration

  • Conditions : The acetal-protected pyridine is nitrated using N₂O₅ in CH₃NO₂ at 0°C, followed by quenching with SO₂/HSO₃⁻ in water.

  • Regioselectivity : The dioxolane group (electron-donating) directs nitration to position 3 via a-sigmatropic nitro group shift.

  • Yield : 58–77%.

Key Data

StepReagents/ConditionsYieldReference
1Ethylene glycol, TsOH93%
2N₂O₅/SO₂/HSO₃⁻65%

Oxidation and Protection Route

Reaction Pathway

This approach starts with 2-methyl-3-nitropyridine, which is oxidized to the aldehyde and then protected.

Step 1: Nitration of 2-Methylpyridine

  • Conditions : Nitration with fuming HNO₃ in H₂SO₄ at 25–30°C for 1 hour.

  • Yield : 68%.

Step 2: Oxidation to 3-Nitro-2-pyridinecarbaldehyde

  • Conditions : SeO₂ in dioxane/H₂O (1:1) at 80°C for 6 hours.

  • Yield : 75%.

Step 3: Acetal Formation

  • Conditions : Same as Method 1 (ethylene glycol, TsOH).

  • Yield : 85%.

Key Data

StepReagents/ConditionsYieldReference
1HNO₃/H₂SO₄68%
2SeO₂, dioxane/H₂O75%
3Ethylene glycol, TsOH85%

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesOverall Yield
1Short route, high acetal yieldNitration regioselectivity challenges61–70%
2Avoids aldehyde oxidationLow nitration yield due to acetal deactivation60–65%
3Reliable oxidation stepMultiple steps increase cost43–51%

Industrial Considerations

  • Scale-Up : Method 2 (early acetal protection) is preferred for large-scale production due to fewer purification steps.

  • Green Chemistry : Using N₂O₅/SO₂ reduces hazardous waste compared to mixed acid .

Q & A

Q. What are the key synthetic routes for 2-(1,3-Dioxolan-2-yl)-3-nitropyridine, and how can reaction conditions be optimized?

The synthesis typically involves nitration of a pyridine precursor followed by functionalization with a dioxolane group. Key steps include:

  • Nitropyridine Formation : Nitration at the 3-position of pyridine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .
  • Dioxolane Introduction : Protection of a carbonyl group via reaction with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) .
    Optimization :
  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Monitor purity via HPLC or GC-MS to adjust stoichiometry and temperature gradients .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm substituent positions and bond angles .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to distinguish nitro and dioxolane groups.
    • FT-IR : Identify ν(NO₂) stretches near 1520–1350 cm⁻¹ and dioxolane C-O-C vibrations at ~1120 cm⁻¹ .

Q. What safety precautions are essential when handling 3-nitropyridine derivatives in the lab?

  • Toxicity : Nitro groups may cause mutagenicity; use fume hoods and PPE (gloves, lab coats) .
  • Reactivity : Avoid reducing agents (e.g., LiAlH₄) to prevent explosive byproducts .
  • Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

  • DFT Calculations : Use Gaussian or ORCA to model charge distribution (e.g., MEP surfaces) and identify electrophilic centers. The nitro group directs substitution to the 4- and 6-positions .
  • Kinetic Studies : Compare activation energies for reactions with amines/thiols under varying pH .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s biological activity?

  • Case Study : Bromine substitution at the 4-position (e.g., 2-(4-bromophenoxy)-3-nitropyridine) enhances binding to P2Y1 receptors, as shown in crystallographic studies .
  • SAR Table :
DerivativeModificationBioactivity (IC₅₀)Reference
Parent CompoundNone12 µM
4-Bromo DerivativeBr at pyridine C43.5 µM
6-Fluoro DerivativeF at pyridine C68.2 µM

Q. How can contradictions in crystallographic and spectroscopic data be resolved for this compound?

  • Discrepancy Example : Disagreement between XRD bond lengths and DFT-optimized geometries.
  • Resolution :
    • Validate XRD data with R-factor (<5%) and check for twinning using PLATON .
    • Reconcile with solid-state NMR to assess dynamic effects (e.g., torsional motion of the dioxolane ring) .

Q. What strategies mitigate competing side reactions during dioxolane ring formation?

  • Side Reaction : Hydrolysis of the dioxolane under acidic conditions.
  • Mitigation :
    • Use anhydrous solvents (e.g., THF, DCM) and molecular sieves to scavenge water .
    • Employ flow chemistry for precise control of residence time and temperature .

Methodological Challenges

Q. How to design a scalable synthesis protocol without compromising enantiomeric purity?

  • Batch vs. Flow : Continuous flow systems reduce racemization by minimizing thermal gradients .
  • Chiral Catalysts : Use (R)-BINOL-derived catalysts for asymmetric dioxolane formation .

Q. What in silico tools are suitable for predicting solubility and stability in aqueous buffers?

  • Software : COSMO-RS (via ADF Suite) to compute logP and solubility parameters .
  • Experimental Cross-Check : Validate with shake-flask assays at pH 7.4 and 25°C .

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